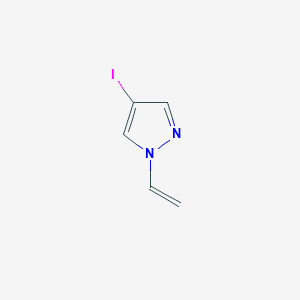

4-Iodo-1-vinyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGBGHFOYSENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653234 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175788-58-5 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Strategic Synthesis and Derivatization of 4 Iodo 1 Vinyl 1h Pyrazole

Established Synthetic Routes to the 4-Iodopyrazole (B32481) Core

The introduction of an iodine atom at the C-4 position of the pyrazole (B372694) ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic iodination of a pre-existing pyrazole or by constructing the pyrazole ring with the iodine atom already in place or introduced subsequently.

Cycloaddition Approaches for Pyrazole Ring Formation and Subsequent Iodination

An alternative to the direct iodination of a preformed pyrazole ring is the construction of the pyrazole core through a cycloaddition reaction, followed by iodination. The [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne, is a powerful and convergent method for pyrazole synthesis. This approach allows for the introduction of various substituents on the pyrazole ring, which can then be subjected to iodination at the C-4 position.

The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be achieved by simple heating, often under solvent-free conditions, providing the pyrazole products in high yields. Once the pyrazole is formed, the iodination can be carried out using the electrophilic iodination methodologies described previously. This two-step sequence provides a flexible route to a wide range of 4-iodopyrazoles.

| Diazo Compound | Alkyne | Cycloaddition Conditions | Iodination Conditions | Final Product |

|---|---|---|---|---|

| Ethyl diazoacetate | Phenylacetylene | Heating, solvent-free | I₂/CAN, Acetonitrile, Reflux | Ethyl 4-iodo-5-phenyl-1H-pyrazole-3-carboxylate |

| Diazomethane | Propyne | Heating, solvent-free | I₂/H₂O₂, Water, 120°C | 4-Iodo-3,5-dimethyl-1H-pyrazole |

Installation of the Vinyl Moiety

With the 4-iodopyrazole core in hand, the next critical step is the introduction of the vinyl group at the N-1 position. This transformation must be regioselective to avoid the formation of the N-2 vinyl isomer.

Regioselective Vinylation Strategies

The N-vinylation of pyrazoles can be achieved through several methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent. These methods offer good control over regioselectivity, favoring the thermodynamically more stable N-1 substituted product.

Copper-catalyzed vinylation, often referred to as the Ullmann condensation, is a classic method for the formation of N-vinyl heterocycles. This reaction typically involves the coupling of the 4-iodopyrazole with a vinyl halide or a vinylboronic acid in the presence of a copper catalyst and a base.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for the N-vinylation of azoles. These reactions can utilize vinyl halides or vinyl triflates as the vinyl source and offer a broad substrate scope and high functional group tolerance. The choice of ligand is often crucial for achieving high catalytic activity and selectivity.

| Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Vinyl bromide | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 |

| Vinyl triflate | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 |

| Potassium vinyltrifluoroborate | Cu(OAc)₂ | Pyridine | - | - | - |

Cross-Coupling Methodologies for Vinyl Group Introduction

The introduction of a vinyl group onto the N1 position of the 4-iodopyrazole core is a critical step in the synthesis of the target compound. While various strategies exist for the vinylation of heterocycles, transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile approach.

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. acs.org In the context of pyrazole chemistry, the Heck reaction is primarily employed for the C-vinylation of the heterocyclic ring, for instance, coupling a 4-iodopyrazole with an alkene to yield a 4-vinylpyrazole. acs.org This reaction forges a carbon-carbon bond at the C4 position.

However, for the synthesis of 4-iodo-1-vinyl-1H-pyrazole, the goal is N-vinylation—the formation of a carbon-nitrogen bond between the N1 atom of the pyrazole and a vinyl source. Direct N-vinylation via the Heck-Mizoroki reaction is not the standard pathway. Instead, other cross-coupling methodologies, such as Ullmann-type and Buchwald-Hartwig-type reactions, are more applicable for this transformation.

Copper-Catalyzed N-Vinylation (Ullmann-type Reaction): The copper-catalyzed N-vinylation of azoles, a variant of the Ullmann condensation, is a well-established and efficient method for forming the required C-N bond. rsc.orgorganic-chemistry.org This reaction typically involves coupling the N-H group of a pyrazole with a vinyl halide in the presence of a copper catalyst and a base. organic-chemistry.org The efficiency and mildness of these reactions have been significantly improved through the development of ligand-accelerated protocols. For example, ligands such as N,N'-dimethylethylenediamine or amino acids like L-proline can facilitate the coupling under relatively mild conditions, improving substrate scope and yields. organic-chemistry.orgnih.gov A general scheme for this transformation is shown below:

Figure 1: General scheme for copper-catalyzed N-vinylation of 4-iodopyrazole.

| Catalyst System | Vinyl Source | Base | Solvent | Temperature (°C) | Reference |

| CuI / L-proline | vinyl bromide | K₂CO₃ | DMSO | 40-90 | nih.gov |

| CuI / N,N'-dimethyl-ethylenediamine | vinyl iodide | Cs₂CO₃ | Toluene | 80-110 | organic-chemistry.org |

| CuF₂ / DMAP | vinylsilane | DMAP | DCE | Room Temp | organic-chemistry.org |

Palladium-Catalyzed N-Vinylation: Palladium-catalyzed C-N cross-coupling reactions, which have revolutionized the synthesis of N-aryl compounds, can also be adapted for N-vinylation. While less common than copper-catalyzed methods for this specific transformation, palladium-based systems can effectively couple azoles with vinyl triflates or vinyl halides. nih.gov These reactions often employ specialized phosphine (B1218219) ligands, such as tBuBrettPhos, to facilitate the catalytic cycle. organic-chemistry.org A key advantage of palladium catalysis is its broad functional group tolerance and high catalytic activity, allowing for the synthesis of complex N-vinylpyrazoles. nih.gov

Protecting Group Strategies in Synthesis

The pyrazole NH group is acidic and nucleophilic, and it can interfere with various synthetic transformations, particularly organometallic and base-mediated reactions. Therefore, the transient protection of this nitrogen is a crucial strategy in the synthesis of substituted pyrazoles like this compound, especially when modifications are intended at other positions of the ring before the vinyl group is introduced. libretexts.orgrsc.org

N-Protection with Ethyl Vinyl Ether: Ethyl vinyl ether is a particularly convenient and effective reagent for the protection of the NH-fragment in N-unsubstituted pyrazoles. nih.gov The reaction of 4-iodopyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of acid (e.g., trifluoroacetic acid), proceeds under mild conditions to yield 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. arkat-usa.org

This "EtOEt" protecting group is advantageous because it is introduced under mild acidic conditions and is stable to various cross-coupling conditions, such as Sonogashira and Suzuki reactions, that might be used to functionalize the C4 position. nih.govarkat-usa.org

Other Protecting Groups: A variety of other protecting groups can be employed for the pyrazole nitrogen, with the choice depending on the specific reaction conditions to be used in subsequent steps. rsc.org An effective protecting group should be easy to install and remove in high yield and should be stable to the intended chemical transformations. rsc.org

| Protecting Group | Abbreviation | Introduction Reagent(s) | Typical Conditions |

| 1-Ethoxyethyl | EtOEt | Ethyl vinyl ether | Catalytic acid (TFA or HCl), CH₂Cl₂ |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., DMAP, NEt₃), CH₂Cl₂ or THF |

| Tetrahydropyranyl | THP | 3,4-Dihydropyran (DHP) | Catalytic acid (e.g., PTSA), CH₂Cl₂ |

| Trityl | Tr | Trityl chloride (TrCl) | Base (e.g., NEt₃), DMF |

The removal of the protecting group to regenerate the free NH or to proceed with N-vinylation is a critical final step. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule, such as the iodo-substituent.

The 1-(1-ethoxyethyl) group is particularly useful due to its lability under mild acidic conditions. nih.gov Treatment with dilute aqueous acid or acidic catalysts in an alcoholic solvent efficiently cleaves the acetal, regenerating the pyrazole NH and releasing ethanol (B145695) and acetaldehyde (B116499) as byproducts. arkat-usa.org This mild deprotection protocol ensures that sensitive functionalities on the pyrazole ring remain intact.

The deprotection conditions for other common N-protecting groups are summarized below. The ability to remove different groups under distinct conditions (orthogonality) is a cornerstone of complex molecule synthesis. rsc.org

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Typical Conditions |

| 1-Ethoxyethyl | EtOEt | Dilute HCl or TFA | Methanol or aqueous THF, Room Temp |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | CH₂Cl₂, Room Temp |

| Tetrahydropyranyl | THP | Acetic acid or PTSA | Aqueous THF/Ethanol, mild heating |

| Trityl | Tr | Formic acid or dilute HCl | CH₂Cl₂, Room Temp |

Iii. Advanced Spectroscopic and Computational Characterization of 4 Iodo 1 Vinyl 1h Pyrazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 4-Iodo-1-vinyl-1H-pyrazole.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the analog 4-Iodo-1H-pyrazole , the protons on the pyrazole (B372694) ring (H3 and H5) are chemically equivalent and appear as a single signal. In a comparative study of 4-halogenated pyrazoles, the chemical shift for these protons in 4-Iodo-1H-pyrazole was observed at 7.63 ppm in CDCl₃. researchgate.net

The introduction of the vinyl group at the N1 position in This compound would significantly alter the spectrum. The symmetry is broken, making the H3 and H5 protons non-equivalent, thus they would appear as distinct signals. Furthermore, the vinyl group itself introduces a characteristic ABC spin system, typically consisting of three signals:

Hₐ (geminal): A doublet of doublets, typically the most downfield of the vinyl protons.

Hₑ (trans): A doublet of doublets.

Hₓ (cis): A doublet of doublets.

Studies on other 1-vinylpyrazoles, such as 4-bromo-1-vinylpyrazole, provide a reference for the expected chemical shifts and coupling constants. mdpi.com The electron-withdrawing effect of the iodine atom at the C4 position is expected to deshield the pyrazole ring protons, shifting them downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For This compound , five distinct signals are expected: three for the pyrazole ring carbons (C3, C4, C5) and two for the vinyl group carbons (α and β carbons). The C4 carbon, being directly attached to the heavy iodine atom, is expected to appear significantly upfield due to the heavy-atom effect, while its signal intensity may be reduced. The chemical shifts of the vinyl carbons and the pyrazole ring carbons would be influenced by the electronic effects of both the iodo and vinyl substituents. mdpi.commdpi.com

Interactive Table: Comparative ¹H NMR Data of 4-Iodo-1H-pyrazole and Related Analogs

| Compound | Solvent | H3 (ppm) | H5 (ppm) | Other Protons (ppm) |

| 4-Iodo-1H-pyrazole | CDCl₃ | 7.63 | 7.63 | 12.6 (NH) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between the vinyl protons (Hₐ, Hₑ, Hₓ) and would also confirm the absence of coupling between the H3 and H5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would be used to definitively assign the carbon signals for C3, C5, and the two vinyl carbons based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). This is a powerful tool for establishing connectivity across the molecule. Key expected correlations for this compound would include those between the vinyl protons and the C3 and C5 carbons of the pyrazole ring, confirming the N1-substitution pattern. nih.gov Similarly, correlations from the H3 and H5 protons to other ring carbons would solidify the assignments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial proximity between the cis-vinyl proton (Hₓ) and the H5 proton on the pyrazole ring, helping to determine the preferred rotational conformation of the vinyl group relative to the ring. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The solid-state IR spectrum for the analog 4-Iodo-1H-pyrazole has been reported. researchgate.net A key feature is a sharp band at 3110 cm⁻¹, which is characteristic of the N-H stretching mode in the hydrogen-bonded solid state. researchgate.net

For This compound , the disappearance of the N-H stretching band would be a clear indicator of successful N1-substitution. The spectrum would instead be characterized by vibrations of the vinyl group, including:

C=C stretching vibration (around 1640-1650 cm⁻¹).

=C-H stretching vibrations (typically above 3000 cm⁻¹).

Out-of-plane =C-H bending (wagging) vibrations (around 900-1000 cm⁻¹).

The C-I stretching vibration is expected to appear in the far-infrared region (typically below 600 cm⁻¹).

Interactive Table: Key FT-IR Vibrational Frequencies for 4-Iodo-1H-pyrazole

| Wavenumber (cm⁻¹) | Assignment |

| 3110 | N-H stretch (catemeric H-bonding) |

| ~2600-3200 | Complex region with C-H stretching and Fermi resonance |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not available, the C=C stretch of the vinyl group and the symmetric breathing modes of the pyrazole ring would be expected to produce strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce structural information from the fragmentation patterns of the molecule.

For This compound (Molecular Formula: C₅H₅IN₂), the high-resolution mass spectrum (HRMS) would provide the exact mass, confirming its elemental composition. The low-resolution spectrum would show a prominent molecular ion peak (M⁺) at the nominal mass.

The fragmentation pattern would be influenced by the pyrazole ring, the iodo substituent, and the vinyl group. Expected fragmentation pathways include:

Loss of Iodine: A major fragmentation pathway would likely be the cleavage of the C-I bond, resulting in a significant peak at [M - 127]⁺.

Loss of Vinyl Group: Cleavage of the N-vinyl bond could lead to a fragment corresponding to the 4-iodopyrazole (B32481) cation.

Ring Cleavage: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N₂. miamioh.edulibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of This compound in a suitable solvent like ethanol (B145695) is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the pyrazole ring and the vinyl group. nih.gov The presence of the iodine atom may also influence the electronic transitions. Studies on other pyrazole derivatives have identified characteristic absorption bands in the 246–300 nm range, which are assigned to these π-π* transitions. nih.govrsc.org

Single-Crystal X-ray Diffraction Analysis of Related Halogenated Pyrazoles

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound has not been reported, the structure of its parent analog, 4-Iodo-1H-pyrazole , has been determined. researchgate.net This analysis provides valuable insight into the geometry of the 4-iodopyrazole core.

Key findings for 4-Iodo-1H-pyrazole include:

Crystal System: Orthorhombic

Space Group: Pnma

Molecular Structure: The pyrazole ring is planar, as expected for an aromatic system.

This structural data for the analog provides a reliable model for the bond lengths and angles of the 4-iodopyrazole ring system within the N-vinylated target compound.

Interactive Table: Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.4523(3) |

| b (Å) | 16.3243(7) |

| c (Å) | 5.5158(2) |

| C-I Bond Length (Å) | ~2.05 |

| Supramolecular Motif | Catemer (via N-H···N hydrogen bonds) |

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

DFT has become a cornerstone in computational chemistry for its ability to provide accurate predictions of molecular structures, spectroscopic data, and electronic properties with a favorable balance between computational cost and accuracy. These theoretical approaches are invaluable for elucidating the properties of novel or experimentally uncharacterized molecules like this compound.

Computational methods, primarily DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These theoretical predictions are crucial for the structural elucidation and characterization of new compounds.

For pyrazole derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), have been shown to provide results that are in good agreement with experimental data. mdpi.com The theoretical prediction of spectroscopic properties for this compound would involve optimizing its molecular geometry to a stable energy minimum, followed by calculations of its magnetic shielding tensors (for NMR), vibrational modes (for IR), and electronic transition energies (for UV-Vis).

Predicted Spectroscopic Data for this compound (Hypothetical Data based on Analogous Compounds)

| Spectroscopic Property | Predicted Value/Range | Notes |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| Pyrazole H-3 | 7.5 - 8.0 | Influenced by the vinyl group and iodine atom. |

| Pyrazole H-5 | 7.0 - 7.5 | Affected by the adjacent vinyl group. |

| Vinyl Hα | 6.5 - 7.0 | Coupled to Hβ (cis and trans). |

| Vinyl Hβ (cis) | 5.0 - 5.5 | Shows geminal and vicinal coupling. |

| Vinyl Hβ (trans) | 5.5 - 6.0 | Shows geminal and vicinal coupling. |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| Pyrazole C-3 | 135 - 140 | |

| Pyrazole C-4 | 60 - 70 | Directly attached to the iodine atom, leading to a significant upfield shift. |

| Pyrazole C-5 | 125 - 130 | |

| Vinyl Cα | 130 - 135 | |

| Vinyl Cβ | 100 - 105 | |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| C=C stretch (vinyl) | 1640 - 1660 | Characteristic of the vinyl group. |

| C=N stretch (pyrazole ring) | 1500 - 1550 | |

| C-H stretch (aromatic/vinyl) | 3000 - 3100 | |

| C-I stretch | 500 - 600 | |

| UV-Vis Absorption (λmax, nm) | 220 - 260 | π → π* transitions of the pyrazole ring and vinyl group. |

Note: The data in this table is hypothetical and is based on typical values observed for similar pyrazole and vinyl-substituted heterocyclic compounds. Actual experimental or more precise computational data would be required for definitive assignments.

DFT calculations provide deep insights into the electronic structure of a molecule, which in turn governs its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the iodine atom at the C-4 position and the conjugated vinyl group at the N-1 position are expected to significantly influence its electronic properties. The vinyl group can extend the π-conjugation of the pyrazole ring, potentially lowering the HOMO-LUMO gap compared to its non-vinylated counterpart.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The distribution of Mulliken charges on the atoms of this compound would further reveal the electron density distribution and identify potential sites for electrophilic and nucleophilic reactions.

Calculated Electronic Properties and Reactivity Descriptors for a Representative Vinylpyrazole Analog

| Parameter | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.25 to -0.23 | Represents the electron-donating ability. |

| LUMO Energy | -0.05 to -0.03 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.20 to 0.18 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | 0.15 to 0.13 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 0.10 to 0.09 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 0.11 to 0.09 | Propensity of the molecule to accept electrons. |

Note: These values are representative for a generic vinylpyrazole and are intended for illustrative purposes. Specific calculations for this compound are required for accurate quantitative analysis.

Iv. Reactivity and Mechanistic Pathways of 4 Iodo 1 Vinyl 1h Pyrazole

Cross-Coupling Reactions at the Iodine Position

The presence of an iodine atom at the C4 position of the pyrazole (B372694) ring makes 4-Iodo-1-vinyl-1H-pyrazole an excellent substrate for numerous cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing efficient routes to complex molecular architectures.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. gold-chemistry.orgsynarchive.comorganic-chemistry.org For this compound, the Sonogashira reaction facilitates the introduction of an alkynyl moiety at the 4-position of the pyrazole ring.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the this compound to a Pd(0) species, forming a Pd(II)-pyrazolyl complex. Simultaneously, the copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 4-alkynyl-1-vinyl-1H-pyrazole product and regenerates the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Sonogashira Cross-Coupling of Iodo-Heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. | Good to Excellent |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 60 °C | High |

| Pd(OAc)₂ | CuI | n-BuNH₂ | Toluene | 80 °C | Good |

Note: This table represents typical conditions for Sonogashira couplings of iodo-heterocycles and serves as a general guideline for the reaction of this compound.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organic halide, catalyzed by a palladium(0) complex. This reaction is widely used for the synthesis of biaryls and other conjugated systems. In the case of this compound, the Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of this compound to a Pd(0) catalyst. The resulting organopalladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination from the diorganopalladium(II) complex to afford the 4-substituted-1-vinyl-1H-pyrazole and regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov Research on the Suzuki-Miyaura coupling of pyrazole derivatives has demonstrated that this method is effective for creating C-C bonds with various boronic acids. researchgate.net

Table 2: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Iodo-Pyrazoles

| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80 |

Note: This table illustrates common catalytic systems for Suzuki-Miyaura couplings involving iodo-pyrazoles and can be adapted for this compound.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. chem-station.com This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. For this compound, the Negishi coupling provides a pathway to introduce alkyl, aryl, or vinyl groups at the 4-position.

The mechanism of the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions. chem-station.com It begins with the oxidative addition of the this compound to a Pd(0) complex. The subsequent step is a transmetalation reaction where the organic group from the organozinc reagent is transferred to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex yields the desired 4-substituted-1-vinyl-1H-pyrazole and regenerates the Pd(0) catalyst. The use of pre-formed or in situ generated organozinc reagents is a key feature of this reaction. nih.govnih.gov

Table 3: Conditions for Negishi Cross-Coupling with Aryl/Alkyl Halides

| Palladium Catalyst | Ligand | Organozinc Reagent | Solvent |

| Pd(dba)₂ | P(o-tol)₃ | R-ZnCl | THF |

| PdCl₂(dppf) | dppf | R-ZnBr | DMF |

| Ni(acac)₂ | dppe | R₂Zn | Dioxane |

Note: This table provides a general overview of conditions used in Negishi couplings, which are applicable to this compound.

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. frontiersin.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov For this compound, the Heck-Mizoroki coupling allows for the introduction of a vinyl or substituted vinyl group at the 4-position of the pyrazole ring.

Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles have shown that these compounds readily react with various alkenes to yield 1-protected-4-alkenyl-1H-pyrazoles. clockss.org The reaction is typically catalyzed by a palladium(II) acetate (B1210297)/tri(o-tolyl)phosphine system in the presence of a base like triethylamine. The choice of the N-1 protecting group on the pyrazole ring can influence the reaction's efficiency. For instance, a trityl group has been found to be a suitable protecting group for this transformation. clockss.org The reaction with acrylates and methyl vinyl ketone often proceeds with high yields. clockss.org

The catalytic cycle of the Heck-Mizoroki reaction involves the oxidative addition of this compound to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the 4-alkenyl-1-vinyl-1H-pyrazole product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by the base. clockss.org

Table 4: Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole with Various Alkenes

| Alkene | Product | Yield (%) |

| Methyl acrylate | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 |

| tert-Butyl acrylate | tert-Butyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 90 |

| Methyl vinyl ketone | (E/Z)-4-(1-trityl-1H-pyrazol-4-yl)but-3-en-2-one | 85 |

| Vinyl acetate | 1-Trityl-4-vinyl-1H-pyrazole | Low |

| Styrene | (E)-1-Trityl-4-styryl-1H-pyrazole | Low |

Data sourced from studies on 1-protected-4-iodo-1H-pyrazoles, which serve as a model for the reactivity of this compound. clockss.org

Reactivity of the Vinyl Group

The vinyl group attached to the nitrogen at the 1-position of the pyrazole ring is a key functionality that allows for polymerization. This opens up the possibility of creating novel polymers with pyrazole moieties incorporated into the main chain.

The vinyl group of this compound can undergo polymerization through various mechanisms, with radical polymerization being a common and well-studied method for vinyl monomers. wikipedia.org Radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. wikipedia.org

Initiation: The process is initiated by a radical initiator, which is a molecule that can be decomposed by heat or light to generate radicals. tcichemicals.com Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). tcichemicals.com The initiator radical then adds to the double bond of the this compound monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The reactivity of the vinyl group and the stability of the propagating radical are key factors influencing the rate of propagation.

Termination: The growth of the polymer chain is terminated when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation). Chain transfer to a monomer, polymer, or solvent can also terminate the chain growth and initiate a new one. wikipedia.org

The polymerization of N-vinylpyrazoles has been reported to yield copolymers with other vinyl monomers like vinyl chloride and methyl methacrylate (B99206) through radical polymerization. researchgate.net The resulting polymers can have interesting properties and applications. The presence of the bulky and electron-rich iodo-substituted pyrazole ring may influence the stereochemistry and electronic properties of the resulting polymer.

Table 5: Common Initiators for Radical Polymerization

| Initiator | Type | Activation Method | Typical Monomers |

| Azobisisobutyronitrile (AIBN) | Azo compound | Thermal | Styrene, Acrylates, Vinyl Chloride |

| Benzoyl Peroxide (BPO) | Organic Peroxide | Thermal | Styrene, Vinyl Acetate |

| Potassium Persulfate | Persulfate | Thermal/Redox | Acrylamide, Acrylic Acid (in water) |

| 2,2-Dimethoxy-2-phenylacetophenone | Photoinitiator | UV Light | Acrylates, Methacrylates |

Note: This table lists common initiators used for radical polymerization of vinyl monomers and would be applicable for initiating the polymerization of this compound.

Electrophilic and Nucleophilic Additions to the Double Bond

The vinyl group of this compound serves as a site for addition reactions. The nature of these additions, whether electrophilic or nucleophilic, is governed by the electron density of the double bond, which is influenced by the electronic effects of the 4-iodo-1H-pyrazolyl substituent.

Electrophilic Addition:

In general, vinyl-substituted aromatic heterocycles can undergo electrophilic addition reactions to the double bond. For 1-vinylpyrazoles, the addition of hydrogen halides has been observed to follow Markovnikov's rule. chemistrysteps.com This regioselectivity suggests the formation of a carbocation intermediate that is stabilized by the pyrazole ring. In the case of this compound, the reaction with an electrophile (E-Nu) would likely proceed through a similar pathway, initiating with the attack of the π-electrons of the vinyl group on the electrophile.

The proposed mechanism involves the formation of a carbocation intermediate at the carbon atom adjacent to the pyrazole ring. The stability of this carbocation is a key factor in determining the reaction rate and regioselectivity. The subsequent attack by the nucleophile (Nu⁻) on the carbocation completes the addition reaction.

Table 1: Postulated Electrophilic Addition Reactions to this compound

| Electrophile (E-Nu) | Proposed Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| HBr | 1-(1-Bromoethyl)-4-iodo-1H-pyrazole | Inert solvent, low temperature |

| HCl | 1-(1-Chloroethyl)-4-iodo-1H-pyrazole | Inert solvent, low temperature |

Nucleophilic Addition:

The reaction would proceed via a Michael-type addition, where the nucleophile attacks one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate would then be protonated or react with an electrophile to yield the final product.

Mechanistic Insights into Pyrazole Ring Transformations and Functionalization

The 4-iodo-1H-pyrazole core is a versatile platform for a variety of functionalization reactions, primarily leveraging the reactivity of the carbon-iodine bond.

Direct experimental evidence for the isolation and characterization of reaction intermediates in transformations of this compound is limited in the available literature. However, based on established mechanisms for similar pyrazole functionalizations, key intermediates can be postulated.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle is proposed to involve several palladium-containing intermediates. nih.gov These include an oxidative addition complex formed between the palladium(0) catalyst and this compound, followed by a transmetalation step with the organoboron reagent, and finally, a reductive elimination step that yields the coupled product and regenerates the catalyst.

Similarly, in copper-catalyzed coupling reactions, the formation of organocopper intermediates is a crucial part of the catalytic cycle. rsc.org The precise nature of these intermediates can be influenced by the ligands coordinated to the copper center.

For electrophilic substitution reactions on the pyrazole ring (though less common at the already substituted C4-position), the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, is a cornerstone of the proposed mechanism.

Catalysis plays a pivotal role in enabling and directing the functionalization of the 4-iodopyrazole (B32481) ring, offering reaction pathways that are often inaccessible under non-catalytic conditions.

Copper-Catalyzed Reactions:

Copper(I) iodide (CuI) has been effectively used to catalyze the coupling of 4-iodopyrazoles with various nucleophiles, such as alcohols. nih.govnih.gov The choice of ligand in these reactions is critical and can significantly influence the reaction's efficiency and scope. nih.gov For instance, diamine ligands have been shown to promote copper-catalyzed cross-coupling reactions under mild conditions. nih.gov The catalytic cycle is believed to involve the coordination of the ligand to the copper center, facilitating the oxidative addition of the 4-iodopyrazole and subsequent steps.

Table 2: Examples of Catalyzed Reactions involving 4-Iodopyrazole Derivatives

| Reaction Type | Catalyst System | Substrate Example | Product Type |

|---|---|---|---|

| C-O Coupling | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Iodo-1H-pyrazoles | 4-Alkoxypyrazoles nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 4-Iodo-1-aryl-3-CF₃-pyrazoles | 4,5-Diaryl-3-CF₃-pyrazoles frontiersin.org |

Palladium-Catalyzed Reactions:

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides, including 4-iodopyrazoles. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the C4-position of the pyrazole ring. The mechanism of these reactions is well-studied and involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination. nih.gov The nature of the phosphine (B1218219) ligands on the palladium catalyst is known to have a profound impact on the reaction's outcome, influencing factors such as reaction rate and selectivity. illinois.edu

V. Advanced Research Applications and Materials Science Integrations

Role as a Synthetic Intermediate for Complex Molecules

The most significant and well-documented application of 4-Iodo-1-vinyl-1H-pyrazole and related 4-iodopyrazoles is their role as versatile intermediates in organic synthesis. researchgate.net The carbon-iodine bond at the 4-position is a key functional handle that allows for the construction of highly functionalized molecules through various cross-coupling reactions. researchgate.net

4-Iodopyrazoles are valuable precursors for building more complex heterocyclic structures. researchgate.net The iodo-group serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for elaborating the pyrazole (B372694) core.

Key reactions where 4-iodopyrazoles serve as precursors include:

Suzuki-Miyaura Reactions: For forming C-C bonds by coupling with boronic acids. researchgate.net

Sonogashira Reactions: For forming C-C bonds by coupling with terminal alkynes. researchgate.netarkat-usa.orgresearchgate.net

C-O Coupling Reactions: For synthesizing 4-alkoxypyrazoles by coupling with alcohols, often catalyzed by copper(I) iodide (CuI). nih.govnih.govmdpi.com

C-N Coupling Reactions: For creating new carbon-nitrogen bonds. nih.gov

These transformations allow chemists to introduce a wide array of substituents at the 4-position, leading to diverse libraries of pyrazole derivatives for applications in medicinal chemistry and materials science. researchgate.netnih.gov

| Reaction Name | Catalyst System (Typical) | Bond Formed | Significance | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper (Pd/Cu) | C(sp)-C(sp2) | Introduces alkyne functionalities, key for building linear scaffolds and further cyclizations. | researchgate.netarkat-usa.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium (Pd) | C(sp2)-C(sp2) | Forms bi-aryl structures and attaches various aryl or vinyl groups. | researchgate.net |

| C-O Coupling | Copper(I) Iodide (CuI) | C(sp2)-O | Synthesizes 4-alkoxypyrazoles, a class of compounds with demonstrated biological activities. | nih.govnih.govmdpi.com |

The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly due to its two distinct reactive sites: the vinyl group and the iodo-substituent. This dual functionality allows for orthogonal chemical strategies. For instance, the iodo-group can be used in a cross-coupling reaction to attach a complex molecular fragment, while the vinyl group remains available for subsequent polymerization or other addition reactions. This makes the compound a valuable tool for constructing multifunctional scaffolds, where one part of the molecule can be tailored for a specific interaction (e.g., biological targeting) and the other part can be used for attachment to a polymer backbone or material surface. researchgate.net The utility of iodinated pyrazoles as convenient building blocks is a recurring theme in synthetic organic chemistry. researchgate.net

Vi. Conclusion and Future Research Directions

Summary of Current Research Advancements

Research into pyrazole (B372694) derivatives has been extensive due to their wide-ranging applications in medicinal chemistry, agriculture, and materials science. mdpi.comias.ac.in Within this broad class of compounds, 4-Iodo-1-vinyl-1H-pyrazole represents a particularly strategic synthetic intermediate, combining the reactivity of a C-I bond with the functionalities of an N-vinyl group.

Key Synthetic Advancements: The synthesis of this compound is not typically a one-step process but rather a combination of established methods for pyrazole modification. Current advancements lie in the strategic application of these methods.

Synthesis of the Pyrazole Core: The construction of the pyrazole ring is a well-understood process, often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through multicomponent reactions that offer high efficiency and atom economy. mdpi.commdpi.commdpi.com

Iodination at C-4: The introduction of an iodine atom at the 4-position of the pyrazole ring is a critical step. Modern methods have improved regioselectivity, a significant advancement over older techniques that often produced mixtures of isomers. Ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with molecular iodine is a highly effective method for achieving selective 4-iodination of 1-aryl-3-CF3-1H-pyrazoles, a technique applicable to other pyrazole systems. researchgate.net Electrocatalytic methods using sodium iodide as the iodine source also represent a green and efficient route to 4-iodopyrazoles. nih.gov

N-Vinylation: The addition of the vinyl group at the N-1 position is commonly achieved by reacting the NH-pyrazole with vinyl acetate (B1210297), often catalyzed by mercury(II) acetate and sulfuric acid. nih.gov This process has been shown to be effective for pyrazoles with various substituents. The N-vinyl group is recognized not only for its potential in polymerization but also as a stable and versatile protecting group for the pyrazole nitrogen, which can be crucial during subsequent reactions. nih.gov

Utility in Synthesis: The primary advancement concerning this compound is its establishment as a valuable building block for creating more complex molecular architectures.

Cross-Coupling Reactions: The C-I bond is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net This allows for the introduction of a wide variety of aryl, alkyl, and alkynyl groups at the 4-position, enabling the rapid diversification of the pyrazole scaffold. researchgate.net

Protecting Group Strategy: The N-vinyl group serves as an effective protecting group that is stable during common synthetic transformations like bromine-lithium exchange at other positions on the pyrazole ring. nih.gov It can be removed under mild oxidative conditions (e.g., with KMnO4) to yield the free NH-pyrazole, adding to its synthetic utility. nih.gov

The table below summarizes representative reactions relevant to the synthesis and functionalization of this compound.

| Reaction Type | Reagents/Catalysts | Position | Purpose | Reference |

| 4-Iodination | I₂, CAN | C-4 | Introduction of iodine | researchgate.net |

| 4-Iodination (Electrocat.) | NaI | C-4 | Green introduction of iodine | nih.gov |

| N-Vinylation | Vinyl Acetate, Hg(OAc)₂ | N-1 | Introduction of vinyl group | nih.gov |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | C-4 | C-C bond formation (alkyne) | researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | C-4 | C-C bond formation (aryl) | researchgate.net |

| Vinyl Group Removal | KMnO₄ | N-1 | Deprotection to NH-pyrazole | nih.gov |

Identification of Remaining Research Challenges

Despite the progress, several challenges remain in the synthesis and application of this compound and related compounds.

Green and Efficient Synthesis: Many existing protocols for both iodination and vinylation rely on transition-metal catalysts (like mercury or palladium) and harsh reaction conditions. mdpi.comnih.gov A significant challenge is the development of more environmentally benign, catalyst-free, or highly efficient catalytic systems that reduce waste and avoid toxic reagents.

Stability and Reactivity Balance: The this compound molecule contains two reactive sites. A key challenge is to selectively perform reactions at one site without affecting the other. For instance, conditions for cross-coupling at the C-I bond must be compatible with the vinyl group, and reactions involving the vinyl group (e.g., polymerization, cycloaddition) must not disturb the C-I bond. The low stability of lithiated pyrazole anions, which can be intermediates in functionalization reactions, presents another hurdle. nih.gov

Limited Physicochemical Data: Comprehensive data on the crystallographic, spectroscopic, and electronic properties of this compound are scarce. While data for the parent 4-Iodo-1H-pyrazole exists, the influence of the N-vinyl group on these properties is not well-documented. mdpi.comresearchgate.net This lack of fundamental data hinders the rational design of new applications and mechanistic studies.

Prospective Avenues for Future Investigations and Innovations

The existing challenges highlight numerous opportunities for future research and innovation centered on this compound.

Development of Novel Synthetic Methodologies: Future research should focus on creating more sustainable and efficient synthetic routes. This includes exploring photoredox catalysis, further development of electrocatalytic methods, and one-pot multicomponent reactions that form and functionalize the pyrazole ring in a single operation. mdpi.comnih.gov

Exploration in Materials Science: The presence of the vinyl group makes this compound an attractive monomer for polymerization. Future investigations could explore its use in creating novel polymers. Subsequent functionalization of the iodine-bearing polymers via cross-coupling could lead to materials with tunable electronic, optical, or thermal properties for applications in organic electronics or as specialized coatings.

Advanced Applications in Medicinal Chemistry: The pyrazole core is a privileged scaffold in drug discovery, found in numerous pharmaceuticals. nih.govnih.gov this compound is an ideal starting point for creating large libraries of novel compounds for biological screening. The iodine atom can be replaced with diverse functional groups through cross-coupling, allowing for systematic structure-activity relationship (SAR) studies to develop new therapeutic agents. nbinno.com

The table below outlines potential areas for future research and the innovative products that could result.

| Research Avenue | Objective | Potential Innovation/Product |

| Green Synthesis | Develop catalyst-free or highly efficient, environmentally friendly synthetic protocols. | Low-cost, sustainable production methods for pyrazole intermediates. |

| Polymer Chemistry | Utilize the vinyl group for polymerization and post-polymerization functionalization. | Novel functional polymers with tailored properties for sensors or electronic devices. |

| Drug Discovery | Use as a scaffold for creating diverse molecular libraries via cross-coupling. | New lead compounds for anticancer, anti-inflammatory, or antimicrobial therapies. nih.gov |

| Mechanistic Studies | Conduct detailed computational (DFT) and experimental analysis of reactivity. | A deeper understanding of reaction mechanisms, enabling more precise synthetic control. mdpi.com |

| Catalysis | Develop ligands for transition metal catalysis based on the pyrazole structure. | New, highly efficient catalysts for a variety of organic transformations. mdpi.com |

常见问题

Q. Key Considerations :

- Monitor reaction temperature to avoid decomposition of the vinyl group.

- Use anhydrous conditions for halogenation to prevent side reactions.

How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Level : Advanced

Methodological Answer :

The iodine atom at the 4-position acts as an excellent leaving group, facilitating Pd-catalyzed cross-coupling reactions. For instance:

- Suzuki-Miyaura Coupling : Reacting this compound with aryl boronic acids under Pd(OAc)₂/dppf catalysis yields biaryl derivatives. Typical conditions: 80°C in toluene/EtOH (3:1), K₂CO₃ as base .

- Sonogashira Coupling : Coupling with terminal alkynes using PdCl₂(PPh₃)₂ and CuI in Et₃N produces alkynylated pyrazoles.

Q. Experimental Design :

- Compare IC₅₀ values of this compound against fluoro/chloro analogs in enzyme assays.

- Perform molecular docking (AutoDock Vina) to visualize halogen-protein interactions .

What role does this compound play in coordination chemistry?

Level : Advanced

Methodological Answer :

The compound acts as a monodentate ligand via the pyrazole nitrogen. Example applications:

- Catalysis : Pd(II) complexes catalyze C–C coupling reactions (e.g., Heck reactions) .

- Luminescent Materials : Eu(III) or Ir(III) complexes exhibit tunable emission for OLEDs.

Synthesis Protocol :

React this compound with metal salts (e.g., PdCl₂) in ethanol at 60°C for 4 hours. Isolate complexes via solvent evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。